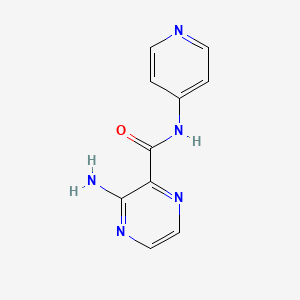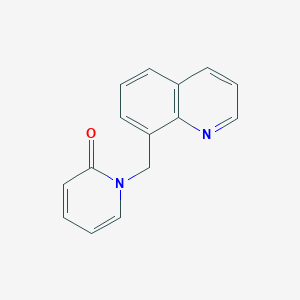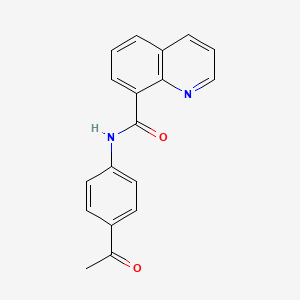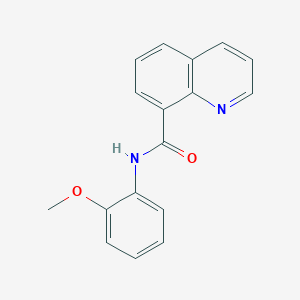![molecular formula C17H17N5O2 B7536925 4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide](/img/structure/B7536925.png)
4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide, also known as PTB, is a compound that has been gaining attention in the scientific community due to its potential applications in research. PTB is a tetrazole-based compound that has been synthesized using various methods.
Applications De Recherche Scientifique
4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide has been used in various scientific research studies, including the investigation of its anticonvulsant, analgesic, and anti-inflammatory properties. 4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide has also been used as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, 4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide has been studied for its potential use as an anticancer agent.
Mécanisme D'action
4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide exerts its effects through the modulation of various signaling pathways. 4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. 4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects
4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide has been shown to have various biochemical and physiological effects. 4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide has been shown to reduce inflammation and pain in animal models of inflammation. 4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide has also been shown to improve cognitive function in animal models of Alzheimer's disease. Furthermore, 4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide has been shown to have anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide has several advantages for use in lab experiments. 4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide is a relatively stable compound that can be easily synthesized using various methods. 4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide has also been shown to have low toxicity and few side effects, making it a safe compound to use in lab experiments. However, 4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide has some limitations, including its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
For 4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide research include investigating its potential therapeutic applications for neurodegenerative diseases and cancer, and developing more efficient synthesis methods for the compound.
Méthodes De Synthèse
4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide has been synthesized using various methods, including the reaction of 4-phenoxybutyric acid with 4-aminophenyltetrazole, followed by acylation with acyl chloride. Another method involves the reaction of 4-phenoxybutyric acid with 4-aminophenyltetrazole, followed by esterification with butanoyl chloride. The synthesis of 4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide is a complex process that requires expertise in organic chemistry.
Propriétés
IUPAC Name |
4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-17(7-4-12-24-16-5-2-1-3-6-16)19-14-8-10-15(11-9-14)22-13-18-20-21-22/h1-3,5-6,8-11,13H,4,7,12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSKIFUSLRGARO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-cyanophenoxy)-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B7536851.png)
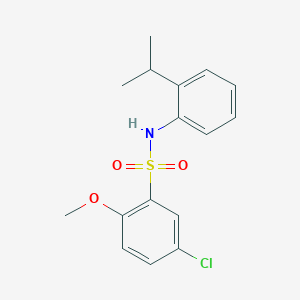

![N-[(4-fluorophenyl)methyl]-2-(N-(4-fluorophenyl)sulfonyl-2-methoxyanilino)acetamide](/img/structure/B7536875.png)

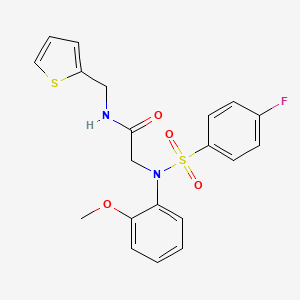
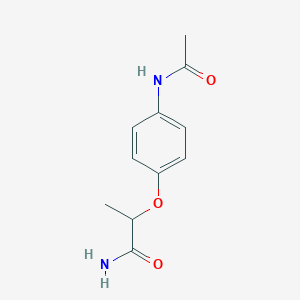
![N-[2-(1H-benzimidazol-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7536918.png)
![N-[2-(diethylamino)-5-piperidin-1-ylsulfonylphenyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7536926.png)
